
4-(Quinolin-4-YL)piperidine-4-carbonitrile hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
DNA Detection and Cancer Research
Novel Aminated Benzimidazo[1,2-a]quinolines
Researchers developed novel benzimidazo[1,2-a]quinolines, with structures including piperidine nuclei, showing potential as DNA-specific fluorescent probes. The compounds displayed enhanced fluorescence emission intensity when bound to ct-DNA, indicating their applicability in DNA detection and related biomedical research (Perin et al., 2011).
Antiproliferative Effects on Cancer Cell Lines
A study synthesized novel quinoline derivatives with piperidine components and demonstrated their significant antiproliferative effects on various human cancer cell lines, including T-47D, HeLa, HepG2, and MCF-7. The findings suggest these compounds could be valuable in developing new anticancer treatments (Harishkumar et al., 2018).
Chemical Synthesis and Material Application
Efficient Synthesis of Novel Quinolines
Innovative quinolines carrying various moieties like pyridine, thienopyridine, and isoquinoline were synthesized and evaluated for their cytotoxic activity against the breast cancer cell line MCF7. The synthesis and the potential biological activity highlight the compound's versatility in pharmaceutical development (Ghorab et al., 2016).
Green Synthesis of Quinolin-2(1H)-Ones
A green and efficient synthesis method was developed for 4-hydroxy-3-[aryl(piperidin-1-yl)methyl] quinolin-2(1H)-ones, showcasing the compounds' potential in various industrial and pharmaceutical applications. The use of nanocrystalline ZnO as a catalyst highlights the approach's sustainability and reusability (Astaneh & Rufchahi, 2018).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to inhibit certain kinases
Biochemical Pathways
Based on its potential kinase inhibition activity , it could impact signal transduction pathways
Result of Action
Based on its potential kinase inhibition activity , it could potentially alter cellular signaling and function
Action Environment
Factors such as pH, temperature, and presence of other molecules could potentially affect its action. More research is needed to understand these influences.
Its potential kinase inhibition activity suggests it could have significant impacts on cellular signaling and function .
Análisis Bioquímico
Biochemical Properties
4-(Quinolin-4-YL)piperidine-4-carbonitrile hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain phosphodiesterases (PDEs), which are enzymes that play a crucial role in cellular signaling pathways . The interaction between this compound and PDEs can lead to alterations in the levels of cyclic nucleotides, thereby affecting various cellular processes.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of PDEs by this compound can lead to increased levels of cyclic AMP (cAMP) or cyclic GMP (cGMP), which are important secondary messengers in cellular signaling . These changes can affect processes such as cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of PDEs, binding to the active site of these enzymes and preventing the hydrolysis of cyclic nucleotides . This inhibition leads to an accumulation of cAMP or cGMP, which in turn activates downstream signaling pathways and alters gene expression.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable when stored at 2-8°C . Its activity may decrease over time due to degradation, which can affect the outcomes of in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by modulating cellular signaling pathways. At high doses, it can cause toxic or adverse effects, such as cellular toxicity and organ damage . It is important to determine the optimal dosage to achieve the desired effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate the metabolism of cyclic nucleotides. The inhibition of PDEs by this compound can lead to changes in metabolic flux and metabolite levels, affecting cellular energy balance and signaling .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound is likely transported by specific transporters or binding proteins that facilitate its uptake and localization within cells . Its distribution within tissues can influence its effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . Its localization within the cell can determine its interactions with biomolecules and its overall impact on cellular processes.
Propiedades
IUPAC Name |
4-quinolin-4-ylpiperidine-4-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3.ClH/c16-11-15(6-9-17-10-7-15)13-5-8-18-14-4-2-1-3-12(13)14;/h1-5,8,17H,6-7,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGMFUJOEVKYGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C#N)C2=CC=NC3=CC=CC=C23.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Isopropylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1391372.png)
![2-[Difluoro(phenyl)methyl]pyridine](/img/structure/B1391373.png)

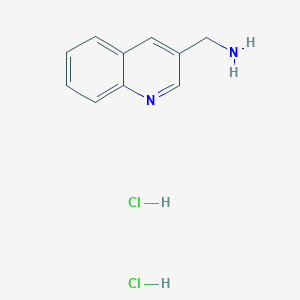
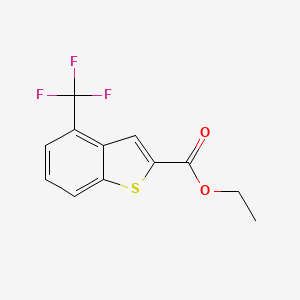
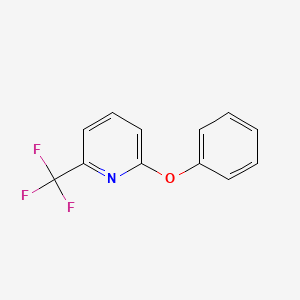

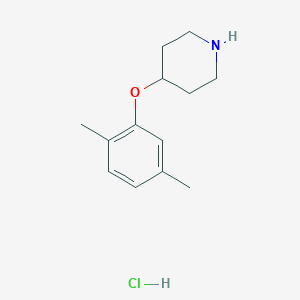
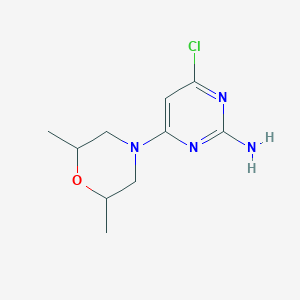
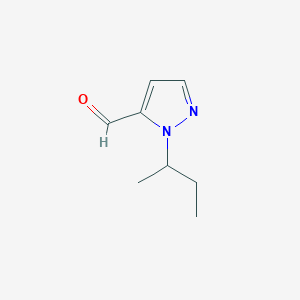

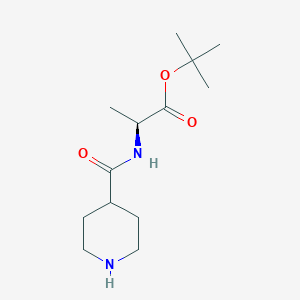
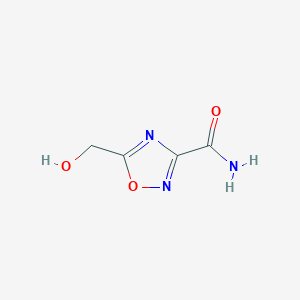
![5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B1391394.png)
